2-Fluoro-6-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

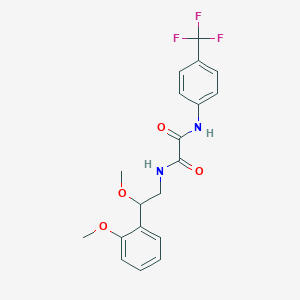

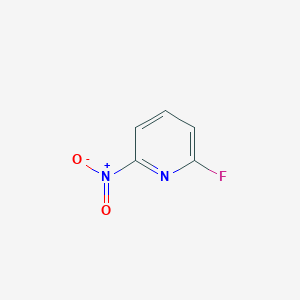

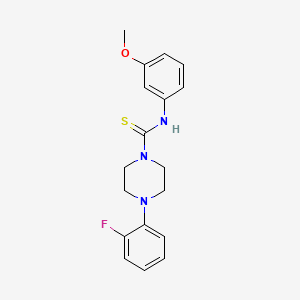

2-Fluoro-6-nitropyridine is a chemical compound with the molecular formula C5H3FN2O2 and a molecular weight of 142.09 . It is used in the field of chemistry as a reagent .

Synthesis Analysis

The synthesis of nitropyridines, such as this compound, can be achieved through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom . It has a nitro group (-NO2) attached to the 6th position and a fluorine atom attached to the 2nd position .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 275.0±20.0 °C and a predicted density of 1.439±0.06 g/cm3 . Its pKa value is predicted to be -8.25±0.12 .Wissenschaftliche Forschungsanwendungen

Fluorinated Liquid Crystals Properties and Applications

Fluorinated compounds like 2-Fluoro-6-nitropyridine find critical applications in the domain of liquid crystals. The introduction of fluoro substituents into liquid crystal structures, including calamitic, discotic, banana, lyotropic, and polymers, does not disturb their liquid crystalline nature. The fluoro substituent, while small, causes significant steric effects and has a high polarity. This alters various physical properties of the material, such as melting points, mesophase morphology, transition temperatures, dielectric anisotropy, optical anisotropy, and visco-elastic properties. Fluorinated liquid crystals have been extensively researched for their fascinating modifications to these properties, making them crucial for both fundamental studies and commercial liquid crystal display applications (Hird, 2007).

Fluorinated Pyrimidines in Cancer Treatment

Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy Fluorinated pyrimidines, a category to which this compound-related compounds may belong, have shown significant promise in the field of cancer chemotherapy. Compounds like 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR) have been studied extensively for their biochemical and pharmacological properties in cancer patients. These compounds are known for their distribution and metabolic fate within the body and have proven clinically useful in the palliation of patients suffering from advanced cancer, particularly those with tumors in the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

Fluorinated Compounds in Organic Synthesis

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl this compound and its derivatives are also pivotal in organic synthesis, serving as key intermediates for manufacturing pharmaceuticals like flurbiprofen. The synthesis of such fluorinated compounds has been a subject of intense research due to the challenges associated with their production, involving expensive and toxic reagents. Innovations in the synthesis process, avoiding such costly and hazardous materials, are crucial for large-scale production (Qiu et al., 2009).

Safety and Hazards

2-Fluoro-6-nitropyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The synthesis and study of fluorinated pyridines, including 2-Fluoro-6-nitropyridine, is a field of ongoing research . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are of interest due to their unusual physical, chemical, and biological properties . Future research may focus on improving the synthesis methods and exploring new applications for these compounds .

Wirkmechanismus

Target of Action

Fluoropyridines, in general, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Fluoro-6-nitropyridine interacts with its targets.

Biochemical Pathways

The synthesis of fluoropyridines often involves reactions such as the umemoto reaction and the balts-schiemann reaction . These reactions could potentially influence various biochemical pathways.

Pharmacokinetics

The presence of a fluorine atom in pharmaceuticals is common, with about 10% of the total sales of pharmaceuticals currently used for medical treatment containing a fluorine atom . The presence of fluorine can influence the pharmacokinetic properties of these compounds.

Result of Action

The presence of fluorine in the compound could potentially influence its reactivity and interactions at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and the presence of other compounds, can affect the synthesis and reactivity of fluoropyridines .

Eigenschaften

IUPAC Name |

2-fluoro-6-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOVUZVTOYAYHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(ethylsulfamoyl)-2-methylbenzoate](/img/structure/B2806499.png)

![1-Cyclopentyl-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2806500.png)

![N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2806502.png)

![6-Acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2806503.png)

![rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B2806510.png)

![(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2806511.png)

![8-[(2Z)-3,7-Dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2806515.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2806517.png)